molecular formula C21H19N5O3 B2636986 GPR40/FFAR1 modulator 1 CAS No. 874755-26-7

GPR40/FFAR1 modulator 1

Cat. No.: B2636986
CAS No.: 874755-26-7
M. Wt: 389.415
InChI Key: WCRLDDWRDAIHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GPR40/FFAR1 modulator 1 is an agonist and allosteric modulator for the G protein-coupled receptor known as free fatty acid receptor 1 (FFAR1), formerly referred to as GPR40. This receptor is naturally activated by long-chain free fatty acids and plays a significant role in enhancing glucose-dependent insulin secretion. The activation of FFAR1 is a potential therapeutic approach for the treatment of type 2 diabetes mellitus, as it helps in regulating glucose levels without the risk of hypoglycemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GPR40/FFAR1 modulator 1 involves the use of molecular dynamics simulations to identify potential binding sites and design synthetic compounds that can act as agonists and allosteric modulators. The synthetic routes typically involve the use of structure-based virtual screening to identify compounds that can bind to specific pockets within the receptor .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of high-throughput screening and optimization of lead compounds through iterative cycles of synthesis and testing. The production process may also involve the use of advanced techniques such as ultrafast liquid chromatography and mass spectrometry for identification and quantification of the compound .

Chemical Reactions Analysis

Types of Reactions

GPR40/FFAR1 modulator 1 undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.

    Reduction: Reduction reactions involve the gain of electrons or hydrogen atoms.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

GPR40/FFAR1 modulator 1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of GPR40/FFAR1 modulator 1 involves its binding to specific sites within the FFAR1 receptor. This binding enhances glucose-dependent insulin secretion by activating signaling pathways that involve the production of incretins such as glucagon-like peptide 1 and gastric inhibitory polypeptide. The compound also influences the binding and unbinding of other agonists, thereby modulating the receptor’s activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to GPR40/FFAR1 modulator 1 include other FFAR1 agonists such as:

Uniqueness

This compound is unique in its ability to act as both an agonist and an allosteric modulator. This dual functionality allows it to enhance the receptor’s activity more effectively compared to other agonists that only bind to a single site. Additionally, the compound’s ability to influence the binding and unbinding of other agonists makes it a valuable tool for studying receptor-ligand interactions and developing new therapeutic agents .

Properties

IUPAC Name

7-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methoxy]-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-12-5-3-4-6-16(12)23-21-25-18(24-20(22)26-21)11-28-14-7-8-15-13(2)9-19(27)29-17(15)10-14/h3-10H,11H2,1-2H3,(H3,22,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRLDDWRDAIHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)N)COC3=CC4=C(C=C3)C(=CC(=O)O4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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